1-Phenylethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl nonanoate, also known as nonanoic acid, 1-phenylethyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from nonanoic acid and 1-phenylethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
1-Phenylethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 1-phenylethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nonanoic acid+1-Phenylethanol→1-Phenylethyl nonanoate+Water
In industrial settings, this esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
1-Phenylethyl nonanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and 1-phenylethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and metal hydrides for reduction .
Scientific Research Applications
1-Phenylethyl nonanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: Esters like this compound are studied for their roles in biological systems, particularly in the context of pheromones and signaling molecules.
Medicine: Research into esters often explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: This compound is used in the fragrance and flavor industries due to its pleasant odor, and it is also studied for its potential use in biodegradable plastics and other materials .
Mechanism of Action
The mechanism of action of 1-Phenylethyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity. The molecular targets and pathways involved in its action depend on the specific context in which it is used, such as in fragrance perception or as a prodrug .
Comparison with Similar Compounds
1-Phenylethyl nonanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent.
What sets this compound apart is its unique combination of nonanoic acid and 1-phenylethanol, which gives it distinct properties and applications. Its longer carbon chain compared to simpler esters like ethyl acetate results in different physical and chemical properties, such as boiling point and solubility .
Properties
CAS No. |
3718-94-3 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-phenylethyl nonanoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-11-14-17(18)19-15(2)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
InChI Key |
YSGWVEZCLDVWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.